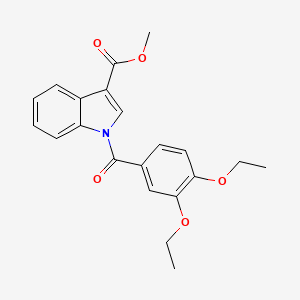![molecular formula C25H23ClN4O5 B3538530 N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-methoxy-3-nitrobenzamide](/img/structure/B3538530.png)
N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-methoxy-3-nitrobenzamide
Vue d'ensemble
Description
N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-methoxy-3-nitrobenzamide, also known as BAY 73-6691, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. It was first synthesized by Bayer AG and has been shown to have promising results in preclinical studies.
Mécanisme D'action
N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-methoxy-3-nitrobenzamide 73-6691 is a selective inhibitor of the protein kinase CK1δ/ε. CK1δ/ε is involved in several cellular processes, including the regulation of circadian rhythms, Wnt signaling, and DNA damage response. By inhibiting CK1δ/ε, N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-methoxy-3-nitrobenzamide 73-6691 disrupts these processes and has been shown to have anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-methoxy-3-nitrobenzamide 73-6691 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the phosphorylation of several proteins involved in the regulation of circadian rhythms, including PER1, PER2, and CRY1. N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-methoxy-3-nitrobenzamide 73-6691 has also been shown to inhibit the phosphorylation of β-catenin, a protein involved in Wnt signaling. In addition, N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-methoxy-3-nitrobenzamide 73-6691 has been shown to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-methoxy-3-nitrobenzamide 73-6691 is its selectivity for CK1δ/ε. This allows for more specific targeting of these proteins and reduces the potential for off-target effects. However, one limitation of N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-methoxy-3-nitrobenzamide 73-6691 is its relatively low potency compared to other CK1 inhibitors. This may limit its effectiveness in certain applications.
Orientations Futures
Future research on N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-methoxy-3-nitrobenzamide 73-6691 could focus on several areas. One area of interest is the potential use of N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-methoxy-3-nitrobenzamide 73-6691 in combination with other therapies for the treatment of cancer. Another area of interest is the potential use of N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-methoxy-3-nitrobenzamide 73-6691 in the treatment of neurological disorders, as CK1δ/ε has been implicated in several neurological processes. Finally, future research could focus on the development of more potent inhibitors of CK1δ/ε, which could have broader therapeutic applications.
Applications De Recherche Scientifique
N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-methoxy-3-nitrobenzamide 73-6691 has been studied for its potential therapeutic applications in several areas. It has been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-methoxy-3-nitrobenzamide 73-6691 has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
N-[2-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-4-methoxy-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN4O5/c1-35-23-11-8-18(16-22(23)30(33)34)24(31)27-20-4-2-3-5-21(20)28-12-14-29(15-13-28)25(32)17-6-9-19(26)10-7-17/h2-11,16H,12-15H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGINGZFKXLUAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-methoxy-3-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(3-furyl)-2,2,10-trimethyl-8-phenyl-1,4-dihydro-2H-pyrano[4,3-d]pyrido[2',3':4,5]furo[2,3-b]pyridine-9-carboxylic acid](/img/structure/B3538455.png)
![4-chloro-2-nitro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3538458.png)

![2-[(2,2-dimethylpropanoyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3538469.png)

![N-(5-{[2-(9H-fluoren-2-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide](/img/structure/B3538478.png)
![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B3538480.png)
![dimethyl 4-(3-fluorophenyl)-1-[4-(methoxycarbonyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3538485.png)
![3-{3-(3-bromophenyl)-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B3538493.png)

![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3538504.png)
![3-allyl-2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B3538517.png)

![3-{4-[(isobutylamino)sulfonyl]phenyl}-N-(4-methylphenyl)propanamide](/img/structure/B3538544.png)